molecular formula C9H19NO2 B143105 methyl N-heptan-3-ylcarbamate CAS No. 128538-18-1

methyl N-heptan-3-ylcarbamate

Cat. No.: B143105
CAS No.: 128538-18-1
M. Wt: 173.25 g/mol
InChI Key: UFBWQHWTFJQBFV-UHFFFAOYSA-N
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Description

Methyl N-heptan-3-ylcarbamate is a synthetic carbamate derivative characterized by a methyl carbamate group (-NHCOOCH₃) attached to a heptan-3-yl substituent. Structurally, it belongs to the class of aliphatic carbamates, where the heptan-3-yl group (a seven-carbon branched alkyl chain) differentiates it from aromatic or hydroxyl-substituted analogs. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and polymer industries due to their biological activity and stability.

Properties

CAS No.

128538-18-1

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl N-heptan-3-ylcarbamate

InChI

InChI=1S/C9H19NO2/c1-4-6-7-8(5-2)10-9(11)12-3/h8H,4-7H2,1-3H3,(H,10,11)

InChI Key

UFBWQHWTFJQBFV-UHFFFAOYSA-N

SMILES

CCCCC(CC)NC(=O)OC

Canonical SMILES

CCCCC(CC)NC(=O)OC

Synonyms

Carbamic acid, (1-ethylpentyl)-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

3-Tolyl-N-methylcarbamate (CAS 1129-41-5)

  • Structure : Features a methyl carbamate group attached to a 3-tolyl (meta-methylphenyl) aromatic ring.
  • Applications : Primarily used as an intermediate in agrochemicals, such as insecticides or herbicides, due to its aromatic substituent enhancing bioactivity .
  • Safety : Classified with stringent handling protocols, typical of carbamates with aromatic groups, which often exhibit higher toxicity profiles compared to aliphatic derivatives .

Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1)

  • Structure : Contains a hydroxyl group (-OH) on the phenyl ring, increasing polarity and reactivity.
  • Handling : Requires respiratory protection (EN 143 particulate filters) and skin barriers due to its hazardous classification under CLP regulations .
  • Environmental Impact : Requires containment to prevent groundwater contamination, reflecting its ecological toxicity .

Methyl Shikimate

  • Structure : An ester derivative of shikimic acid, lacking the carbamate group but sharing ester functionality.
  • Analysis : Characterized via HPLC and NMR, methods applicable to methyl N-heptan-3-ylcarbamate for purity assessment .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol)* Polarity Key Applications
This compound Heptan-3-yl (aliphatic) ~173.25 Low Polymer intermediates
3-Tolyl-N-methylcarbamate 3-Tolyl (aromatic) 179.22 Moderate Agrochemicals
Methyl (3-hydroxyphenyl)-carbamate 3-Hydroxyphenyl 167.16 High Pharmaceuticals

*Calculated based on molecular formulas.

Toxicological and Ecological Profiles

  • This compound : Aliphatic carbamates generally exhibit lower acute toxicity compared to aromatic analogs. However, data specific to this compound is scarce.
  • 3-Tolyl-N-methylcarbamate : High toxicity necessitates hazard identification and specialized transport protocols .
  • Methyl (3-hydroxyphenyl)-carbamate : Classified under CLP with "Warning" labels, requiring particulate filters and environmental controls .

Analytical Characterization

  • NMR/FTIR : Methyl carbamates are typically analyzed via ¹H/¹³C NMR and FTIR for functional group confirmation (e.g., carbonyl stretch at ~1700 cm⁻¹) .
  • Chromatography : GC-MS or HPLC (as in Figure 4, ) can resolve carbamates from esters like methyl palmitate or neophytadiene .

Research Findings and Implications

  • Structure-Activity Relationship : Aromatic carbamates (e.g., 3-Tolyl-N-methylcarbamate) demonstrate higher bioactivity in pest control, while aliphatic derivatives like this compound may serve as inert intermediates .
  • Handling Requirements: Polar substituents (e.g., -OH in Methyl (3-hydroxyphenyl)-carbamate) escalate safety measures compared to non-polar analogs .
  • Environmental Persistence : Aliphatic carbamates are less persistent than resin-derived esters (e.g., sandaracopimaric acid methyl ester in ) but require disposal protocols to mitigate aquatic toxicity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl N-heptan-3-ylcarbamate with high purity?

  • Methodological Answer : Synthesis typically involves reacting heptan-3-amine with methyl chloroformate in anhydrous conditions. Key steps include:

  • Reaction Setup : Use a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere to minimize hydrolysis.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using 1^1H/13^13C NMR spectroscopy .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Utilize a combination of:

  • Spectroscopy : NMR (1^1H, 13^13C, DEPT) for functional group identification; FT-IR for carbamate C=O and N-H stretch verification.
  • Chromatography : HPLC (retention time analysis) or GC-MS (for volatile derivatives) to assess purity.
  • Elemental Analysis : Confirm empirical formula compliance (C9_9H17_{17}NO2_2) with ≤0.3% deviation .

Q. What storage conditions are critical to prevent degradation of this compound?

  • Methodological Answer : Store in amber glass vials under inert gas (argon) at −20°C. Avoid moisture by using desiccants (e.g., silica gel) and monitor stability via periodic HPLC analysis. Degradation products (e.g., heptan-3-amine) indicate hydrolysis, necessitating re-purification .

Advanced Research Questions

Q. What experimental strategies evaluate the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound in buffered solutions (pH 2–12, 25–37°C). Sample aliquots at intervals and quantify intact compound via HPLC-UV.
  • Degradation Pathways : Identify hydrolysis products (e.g., methanol, heptan-3-amine) using LC-MS.
  • Data Interpretation : Apply pseudo-first-order kinetics to calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) for pH-dependent degradation .

Q. How can contradictions in toxicity data for this compound be resolved?

  • Methodological Answer :

  • Comparative Assays : Perform parallel in vitro (e.g., HepG2 cell viability) and in vivo (rodent acute toxicity) studies under standardized protocols (OECD Guidelines 423/425).
  • Metabolite Profiling : Use LC-HRMS to differentiate parent compound toxicity from metabolite effects.
  • Meta-Analysis : Cross-reference data with structurally analogous carbamates (e.g., ethyl carbamate) to identify outliers and refine LD50_{50} estimates .

Q. What computational approaches model this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to acetylcholinesterase (PDB: 1ACJ) or carboxylesterases.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (20 ns trajectories) to assess conformational changes.
  • QSAR Modeling : Derive toxicity predictions via partial least squares regression (PLSR) using descriptors like logP and polar surface area .

Data Contradiction Analysis

Q. How to address discrepancies in reported hydrolytic degradation rates of this compound?

  • Methodological Answer :

  • Standardized Protocols : Replicate studies using identical buffer systems (e.g., 0.1 M phosphate, 37°C) and purity thresholds (>98%).
  • Error Source Identification : Compare analytical methods (e.g., UV vs. MS detection limits) and sample handling (e.g., inert vs. ambient conditions).
  • Collaborative Validation : Share raw datasets via platforms like Zenodo for independent re-analysis .

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